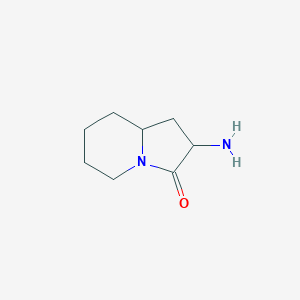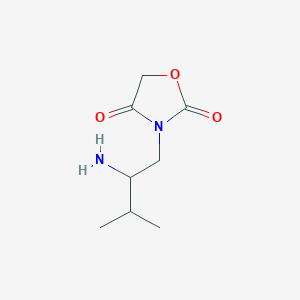
Ethyl 2-formyl-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-formyl-3-methylbenzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound has a molecular formula of C₁₁H₁₂O₃ and is known for its applications in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-formyl-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formyl-3-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-formyl-3-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-formyl-3-methylbenzoic acid and ethanol.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: 2-formyl-3-methylbenzoic acid and ethanol.
Reduction: 2-hydroxymethyl-3-methylbenzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-formyl-3-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals
Mécanisme D'action
The mechanism of action of ethyl 2-formyl-3-methylbenzoate depends on its specific application. In chemical reactions, the ester group is typically the reactive site, undergoing hydrolysis, reduction, or substitution. The formyl group can also participate in various reactions, contributing to the compound’s versatility in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Ethyl 2-formyl-3-methylbenzoate can be compared to other esters such as ethyl benzoate and methyl benzoate:
Ethyl Benzoate: Similar structure but lacks the formyl and methyl groups, making it less reactive in certain synthetic applications.
Methyl Benzoate: Similar ester functionality but with a different alkyl group, leading to variations in physical properties and reactivity
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
ethyl 2-formyl-3-methylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)9-6-4-5-8(2)10(9)7-12/h4-7H,3H2,1-2H3 |
Clé InChI |
XCSRFGWJWGIWQD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=C1C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine](/img/structure/B13220029.png)

![2-[(3-Fluorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13220048.png)

![6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13220056.png)
![N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13220072.png)


![{5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol](/img/structure/B13220099.png)

![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid](/img/structure/B13220106.png)


